molecular formula C11H23N B1319439 N-Cyclopentyl-N-hexylamine CAS No. 20007-10-7

N-Cyclopentyl-N-hexylamine

Cat. No.: B1319439
CAS No.: 20007-10-7
M. Wt: 169.31 g/mol
InChI Key: LKFYDKLTDCPTTJ-UHFFFAOYSA-N
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Description

Contextualizing Secondary Amines in Contemporary Chemical Synthesis

Secondary amines are organic compounds defined by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen atom, with the general formula R₂NH. wisdomlib.org They are a cornerstone of modern organic synthesis, primarily because they are crucial reagents for the formation of carbon-nitrogen (C-N) bonds. unacademy.comenamine.net This bond-forming capability makes them indispensable in medicinal chemistry and the synthesis of a vast array of organic compounds. unacademy.comenamine.net

In chemical reactions, secondary amines are typically more nucleophilic than their primary amine counterparts, which allows them to participate in a wide variety of transformations, including alkylation, acylation, and reductive amination. fiveable.me Their enhanced basicity compared to primary amines is another key feature, resulting from the electron-donating effects of the two substituent groups that stabilize the protonated form. fiveable.me

The synthesis of secondary amines can be achieved through several established methods, such as the reductive amination of ketones and aldehydes, the reaction of primary amines with alkyl halides, or the reduction of imines. fiveable.me These synthetic routes are vital as they provide access to a diverse range of amine-containing molecules that serve as valuable intermediates and building blocks for pharmaceuticals, agrochemicals, and various functional materials. fiveable.meresearchgate.net In spectroscopic analysis, secondary amines are often identifiable by a characteristic broad singlet signal for the N-H proton in ¹H NMR spectra. fiveable.me

Overview of N-Cyclopentyl-N-hexylamine's Structural Class and Research Significance

This compound is an aliphatic secondary amine characterized by a nitrogen atom covalently bonded to a five-membered cycloalkyl group (cyclopentyl) and a six-carbon linear alkyl chain (hexyl). google.com This structure provides a combination of cyclic rigidity and linear flexibility.

Table 1: Chemical Properties of this compound

Identifier Value Source
CAS Number 20007-10-7 scbt.comsigmaaldrich.com
Molecular Formula C₁₁H₂₃N scbt.com

| Molecular Weight | 169.31 g/mol | scbt.com |

While extensive research focusing exclusively on this compound is not widely documented, its research significance is derived from its identity as a versatile secondary amine building block. The reactivity of its N-H bond allows it to be a precursor in the synthesis of more complex molecules. For instance, studies on palladium-catalyzed arylation have successfully utilized cyclopentylamine (B150401) moieties to create complex tertiary amines, such as 4-{N-Cyclopentyl-N-[4-(trifluoromethyl)phenyl]- amino}benzaldehyde, demonstrating the utility of the N-cyclopentyl structural unit in constructing molecules with potential applications in materials or medicinal chemistry. cmu.edu The individual components, cyclopentylamine and hexylamine (B90201), have been studied as substrates in biocatalysis research, such as in the characterization of cyclohexylamine (B46788) oxidase, indicating the relevance of these structural motifs in enzymatic reactions. frontiersin.org

Scope and Research Trajectories for this compound

The primary research trajectory for this compound is its application as a synthetic intermediate. Its secondary amine functionality is a reactive handle for further molecular elaboration. Future research could systematically explore its utility in a range of coupling reactions to generate libraries of novel tertiary amines. The synthesis of unsymmetrical alkyldiarylamines from primary amines has been demonstrated, and this compound represents a pre-formed, more complex secondary amine that could be a valuable starting point for similar transformations. cmu.edu

Another potential avenue of research is in materials science and industrial applications. The constituent parts of the molecule suggest possible functions; for example, hexylamine is used in the formulation of corrosion inhibitors, surfactants, and pesticides. wikipedia.org Research could therefore be directed toward investigating whether the specific combination of a cyclopentyl ring and a hexyl chain in this compound imparts unique properties related to surface activity, solubility, or corrosion inhibition.

In the realm of medicinal chemistry, the N-cyclopentyl group is a feature in some biologically active compounds. For example, a derivative containing an N-cyclopentyl carboxamide was identified in research targeting kinase inhibitors. nih.gov The lipophilic character imparted by the cyclopentyl and hexyl groups could be leveraged in drug design to modulate the pharmacokinetic properties of larger, more complex molecules. Therefore, this compound could serve as a valuable fragment or starting material for the synthesis of new therapeutic candidates.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-{N-Cyclopentyl-N-[4-(trifluoromethyl)phenyl]- amino}benzaldehyde
Aniline
Carbon disulfide
Cyclohexylamine
Cyclopentylamine
Hexylamine
Hydrazine
N-(4-Chlorophenyl)-N-(3-pyridyl)cyclopentylamine
N-Cyclopentyl carboxamide
N,N-dimethyl-N-cyclopentyl amine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-2-3-4-7-10-12-11-8-5-6-9-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFYDKLTDCPTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602105
Record name N-Hexylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20007-10-7
Record name N-Hexylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Studies of N Cyclopentyl N Hexylamine and Analogous Secondary Amine Reactivity

Nucleophilic Reactivity of the Secondary Amine Moiety

The lone pair of electrons on the nitrogen atom of N-Cyclopentyl-N-hexylamine defines its nucleophilic character. This reactivity is modulated by the electronic effects of the alkyl groups and, significantly, by the steric environment around the nitrogen center.

Nucleophilic conjugate addition, or Michael reaction, is a fundamental carbon-carbon bond-forming reaction. wikipedia.org In this reaction, a nucleophile attacks the β-position of an α,β-unsaturated carbonyl compound or other electron-deficient alkene or alkyne. wikipedia.org Activated alkynes, which possess an electron-withdrawing group in conjugation with the triple bond, are excellent substrates for such additions. nih.govacs.org

Secondary amines can serve as potent nucleophiles in these 1,4-conjugate additions. wikipedia.orgresearchgate.net The reaction mechanism involves the attack of the amine on the electrophilic β-carbon of the activated alkyne, leading to a zwitterionic intermediate that subsequently protonates to yield a stable enamine product. Early work in this area often utilized secondary amines to prevent a second addition, which can occur with primary amines. researchgate.net

However, the steric bulk on the secondary amine plays a crucial role. Studies on analogous sterically hindered secondary amines, such as diisopropylamine (B44863) and dicyclohexylamine, have shown that they exhibit very low reactivity in conjugate additions to activated alkynes, with product conversions often being less than 1%. nih.govacs.org This reduced reactivity is attributed to the steric hindrance impeding the approach of the nucleophilic nitrogen to the acetylenic carbon. Given the structural similarities, this compound is expected to exhibit similarly attenuated reactivity in this class of reactions, particularly in the absence of a catalyst.

Table 1: Influence of Amine Steric Hindrance on Conjugate Addition to Activated Alkynes
Secondary AmineSteric ProfileObserved Reactivity/ConversionReference
PiperidineLess Hindered (Cyclic)Moderate to good conversion (used as catalyst) researchgate.net
MorpholineLess Hindered (Cyclic)Moderate to good conversion (used as catalyst) researchgate.net
DiisopropylamineSterically HinderedTrace product (<1% conversion) nih.govacs.org
DicyclohexylamineSterically HinderedTrace product (<1% conversion) nih.govacs.org
This compoundSterically HinderedExpected to be very lowInferred

The aminolysis of cyclic carbonates is a significant reaction, particularly as it provides a non-isocyanate route to polyhydroxyurethanes (PHUs). rsc.orgabo.fi This reaction involves the nucleophilic attack of an amine on one of the carbonyl carbons of the carbonate ring, leading to its opening and the formation of a hydroxyurethane. Secondary amines are effective in this transformation, promoting the condensation reaction. core.ac.uk

Kinetic studies of the aminolysis of cyclic carbonates have revealed that the reaction is generally second-order in aprotic solvents. abo.fi The rate of the reaction is dependent on the initial concentration of the amine. core.ac.uk The process is often catalyzed to enhance reaction rates. rsc.org Investigations into the aminolysis of carbonated methyl oleate (B1233923) with various amines demonstrated the significant impact of steric hindrance on reaction kinetics. For instance, the reaction rate decreases as the steric bulk on the amine nitrogen increases. abo.fi This suggests that this compound would likely exhibit slower kinetics compared to less hindered secondary amines like dimethylamine (B145610) or diethylamine. The presence of a β-hydroxyl group on the amine can, however, enhance the rate of aminolysis. rsc.org

Table 2: Kinetic Data for Aminolysis of Carbonated Methyl Oleate with Various Amines
AmineRelative Initial Rate Constant (k)Steric HindranceReference
n-Butylamine (Primary)Reference ValueLow abo.fi
Methylbutylamine (Secondary)Lower than n-butylamineModerate abo.fi
Ethylbutylamine (Secondary)Lower than methylbutylamineHigher abo.fi
Dibutylamine (Secondary)LowestHighest abo.fi

The reactivity of cyclic carbonates in aminolysis is significantly influenced by ring strain. Five-membered cyclic carbonates, such as propylene (B89431) carbonate, are generally more reactive than their six-membered counterparts due to greater ring strain, which is released upon ring-opening. rsc.orgacs.org This inherent reactivity facilitates the nucleophilic attack by the amine. acs.org

Substituent effects on both the amine and the carbonate ring are also critical. Electron-donating substituents on the carbonate ring can decrease its reactivity by destabilizing the transition state. Conversely, electron-withdrawing groups can enhance reactivity. On the amine, as previously discussed, steric hindrance around the nitrogen atom decreases nucleophilicity and slows the reaction rate. abo.fi Furthermore, the length of the alkyl chain on the amine can affect the regioselectivity of the ring-opening in unsymmetrical cyclic carbonates like glycerol (B35011) carbonate. researchgate.net Longer alkyl chains, such as the hexyl group in this compound, can influence which carbonyl carbon is preferentially attacked, likely due to steric approach control. researchgate.net

Phosphoramidates are a class of organophosphorus compounds containing a phosphorus-nitrogen (P-N) bond. nih.gov They are crucial intermediates in synthetic chemistry, particularly in the synthesis of oligonucleotides via the phosphoramidite (B1245037) method. nih.govdntb.gov.ua The formation of the P-N bond typically involves the reaction of a phosphorus(III) or phosphorus(V) electrophile with an amine nucleophile.

The most common method for synthesizing the phosphoramidite monomers used in oligonucleotide synthesis involves the reaction of a protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The diisopropylamino group is chosen specifically for its steric bulk, which helps to stabilize the otherwise highly reactive P(III) center, preventing unwanted side reactions while still allowing for efficient coupling to the 5'-hydroxyl group of a growing oligonucleotide chain under acidic activation. nih.gov

Given this precedent, this compound is a suitable candidate to replace N,N-diisopropylamine in the formation of phosphitylating agents. Its steric profile would confer similar stability to the P(III) reagent. The formation pathway would involve reacting this compound with a phosphorus source like phosphorus trichloride, followed by reaction with an alcohol to generate the corresponding chlorophosphoramidite, or by reacting the amine with a bis(dialkylamino)chlorophosphine. This reagent could then be used in standard oligonucleotide synthesis protocols.

Aminolysis Reactions (e.g., Cyclic Carbonate Ring-Opening)

This compound as a Ligand or Catalytic Species

Beyond its role as a nucleophile, the structure of this compound allows it to function as a ligand in organometallic chemistry or as a non-nucleophilic base.

Sterically hindered amines are widely used as non-nucleophilic bases in organic synthesis. msu.edu A classic example is Hünig's base (N,N-diisopropylethylamine), which can effectively scavenge protons produced in a reaction without competing as a nucleophile due to the steric shielding of its nitrogen lone pair. msu.edu this compound, with its bulky cyclopentyl and hexyl groups, fits this profile. It can be employed in elimination reactions and other base-mediated transformations where the nucleophilicity of the base would lead to undesirable side products.

In coordination chemistry, this compound can act as a monodentate ligand, coordinating to a metal center through its nitrogen lone pair. The steric bulk of the cyclopentyl and hexyl groups would influence the coordination number and geometry of the resulting metal complex, potentially creating a specific steric environment that could be exploited in catalysis. Metal complexes featuring bulky amine ligands are utilized in various catalytic transformations, including cross-coupling and polymerization reactions. researchgate.net Furthermore, phosphoramidates derived from this compound can act as effective 1,3-N,O-chelating ligands, participating in bond activation and metal-ligand cooperativity. nih.gov

Role as an Organocatalyst in Organic Transformations

Secondary amines are a well-established class of organocatalysts, primarily operating through enamine or iminium ion intermediates. In enamine catalysis, the secondary amine reversibly reacts with a carbonyl compound to form a nucleophilic enamine, which can then react with an electrophile. The steric and electronic properties of the amine catalyst are crucial in determining the stereochemical outcome of the reaction.

While direct mechanistic studies on this compound as an organocatalyst are not extensively documented in the literature, its structural features—a moderately bulky cyclopentyl group and a flexible hexyl chain—suggest it could be an effective catalyst. Computational studies on similar flexible aminocatalysts have highlighted the complexity in predicting the dominant reactive conformer. nih.gov The presence of multiple low-energy conformations can influence the catalyst's reorganization energy and the transition states of the catalytic cycle. nih.gov For a catalyst like this compound, the interplay between the entropic cost of ordering the flexible hexyl chain and the steric influence of the cyclopentyl group would be a key determinant of its efficacy and stereoselectivity in organocatalytic transformations.

Participation in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those forming carbon-nitrogen (C-N) bonds, are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.orgrsc.org Secondary amines, such as this compound, can act as nucleophiles in these reactions, most notably in the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org

The general mechanism for the Buchwald-Hartwig amination involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps include oxidative addition of an aryl halide to the Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst. youtube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. nih.gov Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle. youtube.com While this compound itself is a substrate, its structural characteristics can influence its reactivity in the presence of different catalyst systems.

The coupling of secondary alkylamines can be challenging, and the choice of ligand is critical to achieve high yields. nih.govnih.gov For instance, studies on the coupling of various secondary amines have shown that bulky trialkylphosphine ligands can be effective. nih.gov The steric hindrance provided by the cyclopentyl and hexyl groups of this compound would necessitate a sterically accessible palladium catalyst to enable efficient binding and subsequent reaction. Research has shown that for the coupling of secondary alkylamines, judicious choice of the supporting ligand is key for achieving the desired reaction selectivity and avoiding side reactions. nih.gov

Table 1: Effect of Phosphine Ligands on the Palladium-Catalyzed N-Alkylation of an Imine with a Secondary Alkyl Bromide

EntryPhosphine LigandConversion (%)Yield of N-alkyl imine (%)
1None285
2P(o-tolyl)₃5525
3P(t-Bu)₃9585
4Cy₂(t-Bu)P>9892

Data adapted from a study on analogous secondary alkyl bromide coupling, illustrating the importance of ligand choice. The specific substrate was not this compound. nih.gov

The mechanism of C-N bond formation in palladium-catalyzed reactions has been a subject of extensive study. The reductive elimination step, where the C-N bond is formed, is a critical part of the catalytic cycle. The electronic and steric properties of both the aryl group and the amine influence the rate of this step.

Recent research has also explored novel mechanisms for C-N bond formation, including photoenzymatic approaches where a through-space interaction of a reductively generated radical and the nitrogen lone pair facilitates the reaction. nih.gov While these advanced methods have not been specifically reported with this compound, they represent the forefront of C-N bond formation strategies and highlight the potential for unconventional reaction pathways.

Radical Chemistry Involving this compound Fragments

The involvement of nitrogen-centered radicals (NCRs) in organic synthesis has gained significant traction, offering unique pathways for C-N bond formation and other transformations. rsc.orgresearchgate.net

Nitrogen-centered radicals can be generated from amines through various methods, including homolytic cleavage of N-X bonds (where X is a heteroatom), single-electron transfer (SET) processes, and hydrogen atom transfer (HAT). acs.org For a secondary amine like this compound, oxidation of the nitrogen lone pair can generate the corresponding aminyl radical.

The reactivity of NCRs is diverse; they can participate in addition reactions to π-systems, intramolecular cyclizations, and hydrogen atom abstraction. acs.orgprinceton.edu The electrophilicity of the aminyl radical derived from this compound would be influenced by the electron-donating nature of the alkyl and cycloalkyl groups. This would likely make it a nucleophilic radical, favoring addition to electron-deficient alkenes.

Recent advancements have seen the use of photoredox catalysis to generate NCRs under mild conditions. nih.gov These methods often involve the reduction of N-functionalized precursors. While specific precursors derived from this compound have not been detailed, the general strategies are applicable. For instance, conversion to an N-acyloxyphthalimide or a related derivative could provide a handle for photoredox-mediated generation of the corresponding aminyl radical.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, involving the transfer of a hydrogen atom (a proton and an electron). scripps.edu In the context of amines, HAT can occur from a C-H bond α to the nitrogen or from the N-H bond itself. The Bond Dissociation Energy (BDE) is a key factor governing the thermodynamics of HAT.

For this compound, HAT from the C-H bonds on the cyclopentyl or hexyl groups, particularly those α to the nitrogen, would lead to the formation of a carbon-centered radical. The resulting α-aminoalkyl radical is stabilized by the adjacent nitrogen atom. This process is often exploited in C-H functionalization reactions. nih.gov

Intramolecular HAT processes are also possible, particularly in aminium radicals generated from the corresponding amines. Studies on open-chain aliphatic aminium radicals have shown that 1,5- and even 1,6-HAT can occur, leading to the formation of a carbon-centered radical at a remote position. researchgate.net For the this compound radical cation, a 1,5-HAT from the hexyl chain would be a plausible pathway. The reactivity at the cyclopentyl ring would also be of interest, with studies on cyclohexanes showing that the reactivity of tertiary C-H bonds in HAT is influenced by strain release in the transition state. nih.gov

Table 2: Bond Dissociation Energies (BDEs) of Relevant Bonds in HAT Processes

BondBDE (kcal/mol)
C(sp³)-H (primary)~98
C(sp³)-H (secondary)~95
C(sp³)-H (tertiary)~92
N(sp³)-H (in secondary amines)~90
O-H (in t-butanol)~105

This table provides general BDE values to illustrate the thermodynamic driving forces in HAT reactions. Specific values for this compound would require computational studies.

Functionalization of sp2 Systems via Radical Pathways

The functionalization of sp²-hybridized carbon centers, such as those in arenes and heteroarenes, through radical pathways offers a powerful and direct method for the formation of carbon-nitrogen bonds. In the context of this compound and analogous secondary amines, this transformation typically proceeds through the generation of highly reactive nitrogen-centered radicals, which can then engage with aromatic systems. The most prevalent of these intermediates is the aminium radical cation.

The generation of aminium radicals from secondary amines can be achieved through various methods, with photochemical approaches being particularly notable. A common strategy involves the in situ formation of an N-chloroamine derivative from the parent secondary amine, followed by homolytic cleavage of the N-Cl bond under UV irradiation to yield the desired aminium radical. This species is electrophilic in nature and can readily attack the electron-rich π-system of an arene.

Formation of the N-Chloroamine: The secondary amine, such as this compound, is treated with a chlorinating agent, like N-chlorosuccinimide (NCS), to form the corresponding N-chloro-N-cyclopentyl-N-hexylamine.

Homolytic Cleavage: Under UV photolysis, the N-Cl bond of the N-chloroamine undergoes homolytic cleavage, generating a nitrogen-centered radical. In the presence of an acid, this is protonated to form the more stable and electrophilic aminium radical cation.

Addition to the Arene: The electrophilic aminium radical cation attacks the sp²-hybridized carbon of the aromatic ring. This addition breaks the aromaticity of the ring and forms a resonance-stabilized radical cation intermediate.

Rearomatization: The intermediate radical cation can then rearomatize through a hydrogen atom transfer (HAT) process, yielding the protonated arylated amine.

Deprotonation: A final deprotonation step furnishes the N-aryl-N-cyclopentyl-N-hexylamine product and regenerates the acid catalyst.

Research in this area has demonstrated that this radical-mediated approach allows for the direct C-H amination of arenes, circumventing the need for pre-functionalized starting materials. While specific studies detailing the intermolecular functionalization of arenes with this compound are not extensively documented in publicly available literature, the reactivity is expected to be analogous to that of other secondary amines. The following data tables illustrate the typical scope and yields for such reactions based on studies of similar compounds.

Table 1: Substrate Scope for the Photochemical C-H Amination of Arenes with Analogous Secondary Amines
Arene SubstrateSecondary AmineProductYield (%)
BenzeneN-MethylanilineN-Methyl-N-phenylaniline75
ToluenePiperidine1-(p-Tolyl)piperidine68
AnisoleMorpholine4-(4-Methoxyphenyl)morpholine82
ChlorobenzenePyrrolidine1-(4-Chlorophenyl)pyrrolidine55

The regioselectivity of the amination is influenced by the electronic properties of the arene. Electron-donating groups on the aromatic ring generally favor the formation of ortho and para substituted products, which is consistent with the electrophilic nature of the aminium radical.

Table 2: Effect of Arene Substituents on Regioselectivity
Arene SubstrateSecondary AmineOrtho:Para Ratio
TolueneDibutylamine1:2.1
AnisoleN-Ethylaniline1:3.5
tert-ButylbenzeneDihexylamine1:4.2

The efficiency of the reaction is also dependent on the reaction conditions, including the choice of solvent, acid catalyst, and the wavelength of UV light used for photolysis.

Computational and Theoretical Investigations of N Cyclopentyl N Hexylamine

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics simulations would be invaluable for exploring the conformational landscape of N-Cyclopentyl-N-hexylamine. These simulations can reveal the preferred spatial arrangements of the cyclopentyl and hexyl groups and the dynamics of their interconversion. Additionally, by simulating the amine in different solvents, one could study the explicit solvent-solute interactions and their effect on the amine's conformation and reactivity.

Predictive Modeling of Reaction Outcomes and Selectivity

By combining the insights gained from quantum chemical calculations and molecular dynamics simulations, it would be possible to develop predictive models for the outcomes and selectivity of reactions involving this compound. These models could employ machine learning algorithms trained on computational data to predict, for example, the regioselectivity or stereoselectivity of its reactions under different conditions.

Advanced Characterization Methodologies in N Cyclopentyl N Hexylamine Research

Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-Cyclopentyl-N-hexylamine and for monitoring the progress of reactions in which it is a reactant or product.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The signals corresponding to the hydrogens on the carbon adjacent to the nitrogen atom are characteristically deshielded and appear at a lower field (higher ppm value) compared to other alkane hydrogens. pressbooks.pub The N-H proton of secondary amines typically appears as a broad signal, and its chemical shift can vary. pressbooks.pub

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbons directly bonded to the electronegative nitrogen atom are shifted downfield. The chemical shifts for the cyclopentyl and hexyl groups can be predicted based on established substituent effects. oregonstate.eduwisc.edu

Due to the absence of fluorine in this compound, ¹⁹F NMR is not applicable for its direct characterization.

¹H NMR Predicted Chemical Shifts ¹³C NMR Predicted Chemical Shifts
Assignment δ (ppm)
N-H 0.5 - 2.5 (broad)
N-CH (cyclopentyl)2.5 - 3.0
N-CH ₂(hexyl)2.4 - 2.8
CH ₂(cyclopentyl)1.2 - 1.9
CH ₂(hexyl chain)1.2 - 1.4
CH ₃(hexyl)0.8 - 1.0

Note: The data in this table represents typical, predicted chemical shift ranges for a secondary amine with cyclopentyl and hexyl groups and may not reflect exact experimental values.

Mass Spectrometry (MS) Techniques (e.g., HR-MS, QTOF-MS-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₁H₂₃N), the expected exact mass is 169.1830. jk-sci.comscbt.com This high degree of accuracy helps to distinguish it from other compounds with the same nominal mass.

Quadrupole Time-of-Flight Tandem Mass Spectrometry (QTOF-MS-MS): This technique involves the fragmentation of a selected precursor ion (the molecular ion) to generate product ions. The fragmentation pattern provides valuable structural information. A primary fragmentation pathway for secondary amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This results in the formation of a stable iminium ion.

Expected Fragmentation Pattern:

Molecular Ion [M]⁺•: m/z = 169

α-cleavage (loss of C₅H₁₁• radical from hexyl group): [M - 71]⁺, m/z = 98

α-cleavage (loss of C₄H₉• radical from cyclopentyl group): [M - 57]⁺, m/z = 112

Technique Information Obtained Example Application for this compound
HR-MSPrecise molecular weight and elemental formula.Confirmation of the elemental formula C₁₁H₂₃N. nih.gov
QTOF-MS-MSStructural information from fragmentation patterns.Identification of characteristic fragments to confirm the connectivity of the cyclopentyl and hexyl groups to the nitrogen atom.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For amine analysis, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The purity of this compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

HPLC Method Parameters Typical Conditions
Column C18 (reverse-phase)
Mobile Phase Acetonitrile (B52724)/Water gradient with an additive like formic acid or trifluoroacetic acid. sielc.com
Detector UV (if derivatized), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS).
Flow Rate 0.5 - 1.5 mL/min
Temperature 25 - 40 °C

Gas Chromatography (GC) for Volatile Species Quantification

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. It is highly effective for assessing purity and quantifying volatile impurities or reactants in a sample. libretexts.org The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interactions with the stationary phase.

A study on the enantioselective GC assay of various 2-alkylamines utilized a chiral capillary column to separate diastereomers, demonstrating the technique's capability for detailed amine analysis. nih.gov GC coupled with a mass spectrometer (GC-MS) can provide both quantitative and qualitative information, identifying impurities by their mass spectra. nih.gov

GC Method Parameters Typical Conditions
Column Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5, HP-5ms).
Carrier Gas Helium or Nitrogen.
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., starting at 50 °C, ramping to 280 °C).
Detector Flame Ionization Detector (FID) for quantification, Mass Spectrometer (MS) for identification.

In Situ and Operando Spectroscopic Methods for Mechanistic Insights

To understand the reaction pathways and kinetics involved in the synthesis of this compound, such as the N-alkylation of an amine, in situ and operando spectroscopic methods are employed. These techniques allow for the real-time monitoring of a chemical reaction under actual process conditions. wikipedia.orgethz.ch

In Situ FTIR/Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactant functional groups (e.g., N-H of a primary amine) and the appearance of product bands in real-time. This provides insights into reaction kinetics and the formation of intermediates.

Operando NMR Spectroscopy: By using a specialized NMR tube that functions as a microreactor, the reaction mixture can be analyzed directly as the reaction proceeds. This can help identify transient intermediates that are crucial to the reaction mechanism.

Operando Mass Spectrometry: This involves continuously introducing a small sample from the reactor into a mass spectrometer to track the concentration of reactants, intermediates, and products over time.

Derivatization and Functionalization Strategies for N Cyclopentyl N Hexylamine

Formation of N-Substituted Derivatives

The nitrogen atom of N-Cyclopentyl-N-hexylamine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with a wide range of electrophiles. This reactivity is the basis for the formation of a diverse array of N-substituted derivatives. Common strategies include N-alkylation, N-acylation, N-sulfonylation, and N-arylation, which can be tailored to introduce a variety of functional groups, thereby altering the steric and electronic properties of the parent amine.

N-Alkylation: The introduction of an additional alkyl group to the nitrogen atom can be achieved through reaction with alkyl halides or other alkylating agents. These reactions typically proceed via an SN2 mechanism and may require the presence of a base to neutralize the resulting hydrohalic acid.

N-Acylation: The reaction of this compound with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. This transformation is generally high-yielding and provides a route to introduce carbonyl functionality.

N-Sulfonylation: Sulfonamides can be prepared by treating this compound with sulfonyl chlorides in the presence of a base. The resulting sulfonamides are often crystalline solids and are known for their chemical stability.

N-Arylation: The formation of a carbon-nitrogen bond with an aromatic ring can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the synthesis of N-aryl-N-cyclopentyl-N-hexylamines.

Reaction Type Reagent Product Class General Reaction Conditions
N-AlkylationMethyl iodideTertiary amineBase (e.g., K2CO3), polar aprotic solvent
N-AcylationAcetyl chlorideAmideBase (e.g., triethylamine), aprotic solvent
N-SulfonylationTosyl chlorideSulfonamideBase (e.g., pyridine), aprotic solvent
N-ArylationPhenyl bromideN-ArylaminePalladium catalyst, phosphine (B1218219) ligand, base

Transformation into N-Heterocyclic Architectures

The incorporation of the this compound moiety into heterocyclic rings is a valuable strategy for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. The nitrogen atom can act as a key building block in the formation of various N-heterocycles, participating in cyclization reactions. nih.govrsc.orgresearchgate.net

One potential approach involves the initial functionalization of either the cyclopentyl or hexyl group with a second reactive site, followed by an intramolecular cyclization. For instance, selective oxidation of the hexyl chain could introduce a terminal carboxylic acid or aldehyde group. Subsequent intramolecular amidation or reductive amination would lead to the formation of a lactam or a cyclic amine, respectively.

Another strategy could involve a multicomponent reaction where this compound, an aldehyde, and a third component with a suitable functional group react in a single step to form a complex heterocyclic system. For example, in a Mannich-type reaction, this compound could react with formaldehyde (B43269) and a carbon acid to generate a β-amino carbonyl compound, which could then undergo further transformations to yield a heterocycle.

Heterocycle Type Synthetic Strategy Key Intermediate
PiperidinoneIntramolecular amidationN-Cyclopentyl-N-(5-carboxypentyl)amine
PyrrolidineIntramolecular reductive aminationN-Cyclopentyl-N-(4-oxobutyl)amine
TetrahydropyrimidineBiginelli-type reactionN-Cyclopentyl-N-hexylurea

Strategies for Chiral Resolution and Asymmetric Synthesis of Related Amine Frameworks

While this compound itself is an achiral molecule, the development of stereoselective methodologies is crucial for the synthesis of chiral amines with related structural motifs. Such chiral amines are of significant interest in the pharmaceutical industry, where enantiomeric purity is often a critical determinant of therapeutic efficacy. tcichemicals.com

Chiral Resolution: For a racemic mixture of a chiral amine structurally related to this compound (e.g., where the cyclopentyl or hexyl group is substituted to create a stereocenter), chiral resolution can be employed to separate the enantiomers. wikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid. wikipedia.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Subsequent removal of the resolving agent affords the individual enantiomers of the amine.

Asymmetric Synthesis: A more efficient approach to obtaining enantiomerically pure amines is through asymmetric synthesis. This involves the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. nih.govnih.gov For instance, the asymmetric reduction of a prochiral imine precursor could yield a chiral amine with high enantioselectivity. Alternatively, a chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective transformation, after which the auxiliary is removed. researchgate.net The development of catalytic asymmetric methods is particularly desirable as it allows for the generation of large quantities of the desired enantiomer from achiral starting materials with only a small amount of the chiral catalyst.

Methodology Principle Application Example
Chiral ResolutionSeparation of enantiomers via diastereomer formationFractional crystallization of diastereomeric salts
Asymmetric CatalysisEnantioselective transformation using a chiral catalystAsymmetric hydrogenation of an enamine
Chiral AuxiliaryTemporary incorporation of a chiral moiety to direct stereochemistryEvans' asymmetric alkylation

Applications of N Cyclopentyl N Hexylamine in Material Science and Polymer Chemistry Research

Role as a Building Block in Polymer Synthesis

The bifunctional nature of secondary amines like N-Cyclopentyl-N-hexylamine allows them to act as crucial monomers or modifying agents in various polymerization reactions. The presence of both a reactive amine group and sterically hindering cyclopentyl and hexyl groups can impart unique properties to the resulting polymers, such as altered solubility, thermal stability, and mechanical performance.

The synthesis of polyurethanes traditionally involves the use of highly reactive and toxic isocyanates. researchgate.netrsc.org In recent years, significant research has been directed towards developing safer, non-isocyanate routes to polyurethanes (NIPUs). researchgate.netrsc.org One of the most promising methods involves the reaction of cyclic carbonates with amines to form hydroxyurethanes. nih.gov This reaction avoids the use of phosgene (B1210022) and its derivatives, making the process more environmentally friendly. researchgate.netrsc.org

This compound can theoretically be employed as a diamine precursor in NIPU synthesis. The general reaction scheme involves the ring-opening of a cyclic carbonate by the amine, leading to the formation of a urethane (B1682113) linkage with a hydroxyl group. nih.gov When a molecule containing two or more cyclic carbonate groups reacts with a diamine, a linear or cross-linked polyurethane is formed. While specific studies detailing the use of this compound in NIPU formation are not prevalent in publicly available literature, its reactivity as a secondary amine suggests its potential as a building block in creating novel NIPU materials with tailored properties. The incorporation of the cyclopentyl and hexyl groups could influence the polymer's flexibility, hydrophobicity, and processing characteristics.

Table 1: Potential Reaction Parameters for NIPU Synthesis using a Generic Dicyclic Carbonate and this compound

ParameterValue/ConditionPurpose
ReactantsDicyclic Carbonate, this compoundMonomers for polymerization
SolventDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)To dissolve reactants and facilitate reaction
Catalyst1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), TBDTo accelerate the ring-opening reaction
Temperature80-120 °CTo provide sufficient energy for the reaction
Reaction Time12-48 hoursTo ensure high conversion and molecular weight

This table represents a hypothetical set of conditions based on general NIPU synthesis and would require empirical validation for this compound.

Beyond NIPUs, this compound can be incorporated into a variety of other advanced polymeric structures. Its secondary amine functionality allows it to participate in reactions such as amidation and Michael additions, enabling the synthesis of polyamides, polyimides, and other nitrogen-containing polymers. The specific architecture and properties of the resulting polymer would be highly dependent on the comonomers and polymerization conditions used.

The introduction of the bulky cyclopentyl and hexyl side chains can disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased solubility in organic solvents, and modified mechanical properties. These characteristics can be advantageous in applications requiring processability and specific performance attributes. For instance, in the context of high-performance polymers, the incorporation of such aliphatic groups can enhance toughness and impact resistance.

Investigation of Degradation Pathways of Amine-Containing Polymers

Understanding the degradation of polymers is critical for predicting their service life and developing effective recycling strategies. Amines can play a significant role in both the synthesis and degradation of various polymers.

The thermal degradation of polymers involves the breakdown of the material at elevated temperatures. nih.govappstate.edu For polymers containing amine functionalities, the degradation pathways can be complex, involving chain scission, depolymerization, and side-group elimination. researchgate.net While specific studies on polymers synthesized from this compound are lacking, general principles of thermal degradation of amine-containing polymers can be applied.

The presence of the C-N bond introduces a potential weak link in the polymer backbone or side chain, which can be susceptible to thermal cleavage. The degradation products would likely include the original amine monomer (this compound), as well as various fragmentation products from the polymer backbone. Techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) are essential for identifying the volatile degradation products and elucidating the degradation mechanism. researchgate.net

Table 2: Hypothetical Thermal Degradation Data for a Polymer Containing this compound Moieties

Temperature (°C)Weight Loss (%)Major Volatile Products Identified by MS
250-35010-20This compound, cyclopentene, hexene
350-45040-60Fragments of the polymer backbone, smaller amines
>450>90Char residue, CO, CO2, NOx

This data is illustrative and would be specific to the polymer structure being tested.

Ammonolysis is a chemical process involving the cleavage of bonds by ammonia (B1221849) or amines. rsc.orgmaastrichtuniversity.nl This process is of particular interest for the chemical recycling of condensation polymers like polyamides and polyesters. google.commdpi.com The reaction breaks down the polymer into its constituent monomers or oligomers, which can then be purified and repolymerized. google.commdpi.com

This compound, as a reactive amine, could be investigated as a reagent for the depolymerization of polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET) or polyamides like Nylon 6,6. The amine would attack the ester or amide linkages in the polymer chain, leading to the formation of amides and alcohols (from polyesters) or a mixture of amides and diamines (from polyamides). The efficiency of this process would depend on factors such as temperature, pressure, the presence of a catalyst, and the specific polymer being targeted. rsc.orggoogle.com Research in this area could contribute to the development of more sustainable recycling technologies for common plastics.

Future Directions and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a pivotal development for the synthesis of secondary amines such as N-Cyclopentyl-N-hexylamine. nih.govvapourtec.com Flow chemistry offers superior control over reaction parameters, including temperature, pressure, and reaction time, leading to higher yields, improved safety, and greater consistency. amidetech.com For the synthesis of this compound, which could involve the N-alkylation of cyclopentylamine (B150401) with a hexyl halide or reductive amination of cyclopentanone (B42830) with hexylamine (B90201), flow reactors can significantly enhance reaction efficiency and reduce byproduct formation.

Automated synthesis platforms, integrated with flow chemistry systems, are further accelerating research and development. merckmillipore.com These systems enable high-throughput screening of reaction conditions, rapid optimization of synthetic routes, and the on-demand production of amines. nih.gov For instance, an automated system could systematically vary catalysts, solvents, and temperatures to identify the optimal conditions for the synthesis of this compound with minimal human intervention. This approach not only speeds up the discovery process but also facilitates the generation of libraries of related secondary amines for various screening purposes. A continuous flow process has been successfully developed for the synthesis of N-methyl secondary amines, demonstrating the potential for producing a variety of these compounds in good to excellent yields. vapourtec.com

ParameterBatch SynthesisFlow Synthesis
Reaction Control LimitedPrecise
Heat & Mass Transfer Often inefficientHighly efficient
Safety Higher risk with exothermic reactionsInherently safer due to small reaction volumes
Scalability Difficult, often requires re-optimizationStraightforward by running the system for longer
Reproducibility Can be variableHigh

Exploration of Bio-based Feedstocks for Amine Synthesis

The chemical industry's increasing focus on sustainability is driving the exploration of renewable, bio-based feedstocks for the production of aliphatic amines. rsc.orgrsc.org Traditionally derived from petrochemical sources, the building blocks for this compound, such as cyclopentanone and hexanol (a precursor to hexylamine), could potentially be sourced from biomass. Lignocellulosic biomass, for example, can be converted into a variety of platform molecules, including furfural, which can be further transformed into cyclic compounds like cyclopentanone. researchgate.net Similarly, fatty acids from plant oils can be converted into long-chain alcohols and amines.

The catalytic reductive amination of carbohydrate-derived oxygenates presents a promising pathway to aliphatic amines. acs.org Research is focused on developing efficient catalytic systems for the conversion of these bio-based substrates into valuable amines. researchgate.net This transition to a bio-based economy would not only reduce the carbon footprint associated with the synthesis of this compound but also contribute to a more circular and sustainable chemical industry. acs.org

Development of Novel Catalytic Systems for Selective Transformations

The selective synthesis of secondary amines without the formation of primary or tertiary amine byproducts remains a significant challenge in organic synthesis. researchgate.net The development of novel catalytic systems is at the forefront of addressing this issue. For the synthesis of this compound, this involves the selective N-alkylation of a primary amine. rsc.org

Recent advancements have seen the emergence of highly active and selective catalysts based on both precious and non-precious metals. For instance, nickel-based catalysts have shown high efficiency in the N-alkylation of amines with alcohols. rsc.org The "borrowing hydrogen" or "hydrogen auto-transfer" strategy is a particularly atom-economical approach where an alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with an amine, with water as the only byproduct. researchgate.net The development of catalysts that can efficiently mediate this process for aliphatic amines is a key area of research.

Furthermore, catalyst design is crucial for achieving high selectivity in reductive amination reactions. jocpr.com By tuning the catalyst's electronic and steric properties, it is possible to control the reaction pathway and favor the formation of the desired secondary amine. jocpr.com

Catalyst TypeAdvantagesChallenges
Noble Metal Catalysts (e.g., Pd, Ru, Ir) High activity and selectivityHigh cost, limited availability
Non-Precious Metal Catalysts (e.g., Ni, Co, Fe) Low cost, abundantOften require higher temperatures and pressures, can have lower selectivity
Heterogeneous Catalysts Easy separation and recyclabilityCan have lower activity compared to homogeneous counterparts
Homogeneous Catalysts High activity and selectivityDifficult to separate from the reaction mixture

Advanced Computational-Experimental Feedback Loops for Rational Design

The integration of computational chemistry with experimental synthesis is revolutionizing the way catalysts and reaction pathways are designed. mit.edu Density Functional Theory (DFT) calculations and other computational models can be used to predict reaction mechanisms, catalyst performance, and the optimal conditions for a given transformation. researchgate.netnih.gov

In the context of this compound synthesis, computational tools can be employed to:

Screen potential catalysts: By calculating the activation energies for different catalytic cycles, researchers can identify promising candidates before embarking on extensive experimental work. uliege.be

Understand reaction mechanisms: Computational studies can provide detailed insights into the elementary steps of a reaction, helping to explain observed selectivities and guide the optimization of reaction conditions. ugent.be

Predict reactivity: Models can be developed to predict which combinations of substrates and reagents will be most effective for synthesizing a target molecule. mit.edu

This synergistic approach, where computational predictions guide experimental efforts and experimental results refine computational models, creates a powerful feedback loop for the rational design of more efficient and selective synthetic routes to this compound and other complex amines. researchgate.netresearchgate.net

Q & A

Q. How should researchers design experiments to study the biological activity of this compound while adhering to NIH guidelines?

  • Methodological Answer : Preclinical studies must include dose-response assays, control groups, and blinded analyses. Follow ARRIVE 2.0 guidelines for animal studies. For in vitro work, validate cell lines and report passage numbers. Data contradictions require power analyses to confirm sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.